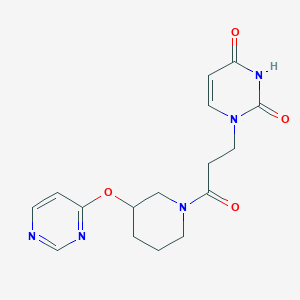

![molecular formula C20H20N2O3S B2982257 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 941994-95-2](/img/structure/B2982257.png)

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

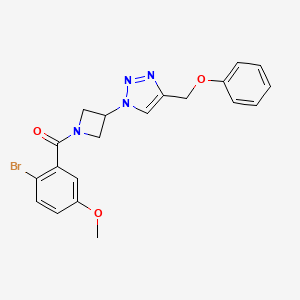

Compounds with a structure similar to “N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide” belong to a class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and carboxylic acids .Molecular Structure Analysis

The molecular structure of similar compounds often involves a balance between different forms due to the presence of amide groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the functional groups present in the molecule. For example, the amide group can participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as melting point, solubility, and stability can be determined .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Research on the synthesis and characterization of compounds structurally related to N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide reveals insights into their chemical properties and potential applications. For instance, studies have explored the synthesis of thiazole derivatives, highlighting methods that enhance their efficiency and utility in chemical synthesis (Grunder-Klotz & Ehrhardt, 1991), (Forlani et al., 2000). These methods have implications for developing novel compounds with potential applications in material science and pharmacology.

Luminescence Sensing Applications

Studies on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks highlight the use of structurally similar compounds in luminescence sensing. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, showcasing their potential as fluorescence sensors (Shi et al., 2015).

Biological Activity

The biological evaluation of thiazole derivatives for anti-inflammatory activity reveals their potential as direct inhibitors of enzymes involved in inflammation-related diseases. This suggests their utility in developing treatments for conditions like asthma and rheumatoid arthritis (Suh et al., 2012).

Molecular Interaction Studies

Investigations into the molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, provide insights into the impact of intermolecular interactions on molecular geometry. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in designing more effective materials and drugs (Karabulut et al., 2014).

Anti-Hyperglycemic and Anti-Hyperlipidemic Agents

Research on thiazolidinedione derivatives explores their application as anti-diabetic and anti-hyperlipidemic agents. This underscores the potential of thiazole compounds in addressing metabolic disorders, providing a basis for further development of therapeutic agents (Shrivastava et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-12-8-9-13(2)15(10-12)16-11-26-20(21-16)22-19(23)14-6-5-7-17(24-3)18(14)25-4/h5-11H,1-4H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMDJAROHHFRII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2982176.png)

![8-(2,5-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2982183.png)

![3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2982195.png)